(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one
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Overview
Description
(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one is a complex organic compound with a unique structure. This compound is characterized by its octahydroindenone core, which is substituted with a methyl group and a butoxyethyl group that is further modified with a triethylsilyl group. The stereochemistry of the compound is defined by its specific configuration at multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one typically involves multiple steps, including the formation of the octahydroindenone core and the subsequent introduction of the substituents. Common synthetic routes may involve:
Formation of the Octahydroindenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methyl Group: This step may involve alkylation reactions using methylating agents.
Attachment of the Butoxyethyl Group: This can be done through etherification reactions.
Modification with Triethylsilyl Group: This step involves silylation reactions using triethylsilyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions bearing the triethylsilyl and butoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A Derivatives: These compounds are synthesized through cycloaddition reactions and have unique structural features.
Uniqueness
(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one is unique due to its specific stereochemistry and the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H44O3Si |
---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
(1S,3aR,7aR)-7a-methyl-1-[(1S)-1-(3-methyl-3-triethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C23H44O3Si/c1-8-27(9-2,10-3)26-22(5,6)16-17-25-18(4)19-13-14-20-21(24)12-11-15-23(19,20)7/h18-20H,8-17H2,1-7H3/t18-,19+,20-,23+/m0/s1 |
InChI Key |
MEOBEIHWLMMXOX-FAKFISEUSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)CCO[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)CCOC(C)C1CCC2C1(CCCC2=O)C |
Origin of Product |
United States |
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